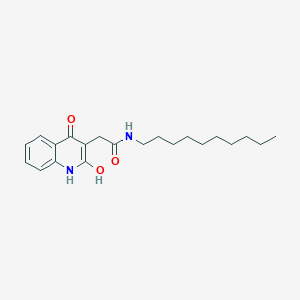![molecular formula C22H21ClN6O2 B404532 8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 327100-95-8](/img/structure/B404532.png)
8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of a chlorophenyl group and a hydrazinyl moiety suggests that this compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis may include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.
Formation of the Hydrazinyl Moiety: The hydrazinyl group can be formed by reacting the intermediate with hydrazine hydrate under controlled conditions.
Final Assembly: The final compound is assembled through a condensation reaction between the hydrazinyl intermediate and the purine core, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe for studying biological processes involving purine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
The uniqueness of This compound lies in its specific structural features, such as the chlorophenyl and hydrazinyl groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
327100-95-8 |
|---|---|
Fórmula molecular |
C22H21ClN6O2 |
Peso molecular |
436.9g/mol |
Nombre IUPAC |
8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN6O2/c1-14(16-8-10-17(23)11-9-16)26-27-21-24-19-18(20(30)25-22(31)28(19)2)29(21)13-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,24,27)(H,25,30,31)/b26-14+ |
Clave InChI |
RJHRRGJLNQHIHX-VULFUBBASA-N |
SMILES |
CC(=NNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)C4=CC=C(C=C4)Cl |
SMILES isomérico |
C/C(=N\NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)/C4=CC=C(C=C4)Cl |
SMILES canónico |
CC(=NNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B404449.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B404450.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B404451.png)

![4-[1,1'-biphenyl]-4-yl-2-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B404458.png)
![2-(4-bromophenyl)-4,5-bis[4-(phenyloxy)phenyl]-1H-imidazole](/img/structure/B404461.png)
![N'-{4-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B404463.png)

![Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B404465.png)


![3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one](/img/structure/B404473.png)
![3-(4-Butoxy-benzylsulfanyl)-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B404474.png)
![2-[(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B404475.png)
